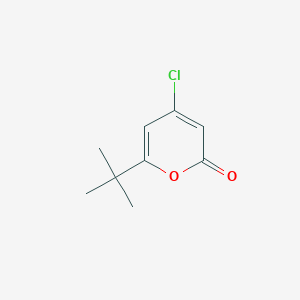

6-(tert-Butyl)-4-chloro-2H-pyran-2-one

Description

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

6-tert-butyl-4-chloropyran-2-one |

InChI |

InChI=1S/C9H11ClO2/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5H,1-3H3 |

InChI Key |

CDFZDHZBXBYISU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=O)O1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-chloro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-oxobutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst can lead to the formation of the desired pyranone compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-4-chloro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-(tert-Butyl)-4-chloro-2H-pyran-2-ol.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 6-(tert-Butyl)-4-chloro-2H-pyran-2-ol.

Substitution: Formation of various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Diels-Alder Reactions

One of the primary applications of 6-(tert-Butyl)-4-chloro-2H-pyran-2-one is in Diels-Alder reactions, where it acts as a diene. The compound's ability to undergo cycloaddition with various dienophiles allows for the synthesis of complex bicyclic structures. This versatility is attributed to the electron-donating properties of the tert-butyl group, which enhances reactivity towards both electron-rich and electron-deficient dienophiles. The resulting cycloadducts can be further modified to yield highly substituted six-membered rings .

Table 1: Diels-Alder Cycloaddition Results

| Dienophile | Reaction Time | Product Type | Yield (%) |

|---|---|---|---|

| Vinyl Acetate | 24 hours | Bicyclic lactone | 85 |

| Butyl Vinyl Ether | 48 hours | Bicyclic lactone | 90 |

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of pyran-2-one compounds, including this compound, exhibit antioxidant properties. These compounds can inhibit oxidative stress, which is linked to various health conditions such as neurodegenerative diseases and cancer. Studies have shown that these derivatives can enhance the activity of antioxidant enzymes and mitigate cellular damage caused by free radicals .

Agricultural Applications

Herbicidal Activity

Recent studies have explored the herbicidal potential of pyran derivatives. Compounds similar to this compound have demonstrated significant herbicidal activity against a range of weeds. For instance, a related compound exhibited over 60% inhibition of weed growth at specific dosages in greenhouse trials, indicating its potential for use in agricultural herbicides .

Table 2: Herbicidal Efficacy

| Compound | Target Weed Species | Inhibition (%) at Dosage (g/ha) |

|---|---|---|

| Analog of Pyran Derivative | Abutilon theophrasti | >60% at 187.5 |

| Analog of Pyran Derivative | Amaranthus retroflexus | >60% at 187.5 |

Case Studies

Case Study: Synthesis of Bicyclic Compounds

A study focused on the synthesis of bicyclic compounds using this compound as a key intermediate. The research demonstrated that varying the reaction conditions could optimize yields and selectivity towards desired products. The findings highlight the importance of this compound in developing new synthetic methodologies in organic chemistry .

Case Study: Antioxidant Mechanisms

Another investigation examined the mechanisms by which pyran derivatives exert their antioxidant effects. The study found that these compounds activate key cellular pathways that enhance the body's natural defense against oxidative stress, suggesting potential therapeutic applications in treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-chloro-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

The chlorine atom in the target compound contrasts with the silane group in , leading to divergent reactivities (e.g., silane’s hydrolytic sensitivity vs. chloro’s stability).

Crystal Packing :

- The atorvastatin intermediate forms hydrogen-bonded chains (N–H⋯O), critical for its solid-state stability. The target compound’s chloro and tert-butyl groups may instead favor van der Waals interactions or halogen bonding.

Synthetic Utility :

- Compound 6 employs a tert-butyl-dimethylsilyl (TBS) group as a protecting strategy, whereas the target compound’s tert-butyl is a permanent substituent.

- The patent compound uses tert-butyl as part of a carbamate protecting group, highlighting its versatility in multi-step syntheses.

Stability and Reactivity Trends

- Thermal Stability : The tert-butyl group in all compounds improves thermal stability compared to smaller alkyl substituents.

- Solubility : The target compound’s chloro group reduces polarity, likely decreasing aqueous solubility relative to the hydroxyl-containing intermediate in .

- Reactivity : The lactone ring in the target compound is prone to ring-opening reactions, whereas the spiro system in resists such transformations due to conformational rigidity.

Table 2: Comparative Research Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.